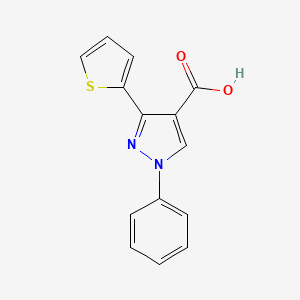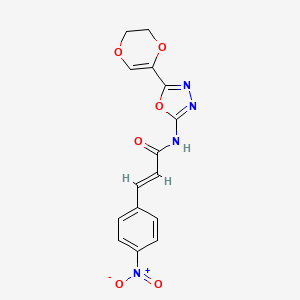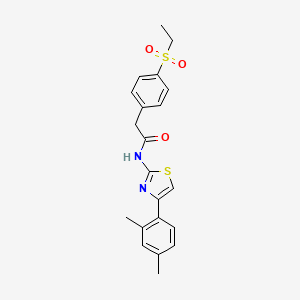
3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical entity that can be presumed to have a benzamide core structure with a nitro group and a piperidinyl substituent based on its name. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, as seen in the synthesis of 3-nitro-2-amino-benzoic acid, which was synthesized from phthalic anhydride through nitration, dehydration, amidation, and Hofmann rearrangement . Similarly, other benzamide compounds, such as those evaluated for antimicrobial activities, are synthesized through condensation reactions and other organic synthesis techniques . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as 1H NMR and IR spectroscopy . For instance, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was elucidated using IR spectroscopy and quantum chemical calculations . These techniques could be employed to analyze the molecular structure of this compound, ensuring the correct arrangement of functional groups and overall molecular geometry.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, the desulfurization of a nitro-substituted isothiazol-imine led to the formation of amidine and thioamide derivatives . This indicates that nitro-substituted benzamides may undergo nucleophilic addition reactions under certain conditions. The reactivity of the nitro group and the piperidinyl moiety in this compound could be explored through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a nitro group and other substituents can affect these properties significantly. Potentiometric studies on benzamide complexes with metal ions have shown that these compounds can form stable complexes, with stability constants varying depending on the metal ion . The physical and chemical properties of this compound would likely be influenced by its ability to form hydrogen bonds and interact with metal ions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the primary applications of N-phenyl-benzamide derivatives, which share structural similarities with the compound of interest, is in the inhibition of corrosion. These derivatives have been examined for their effectiveness in protecting mild steel against acidic corrosion. Specifically, the electron-withdrawing nitro group was found to impact the inhibition behavior, with studies demonstrating that certain substituents can significantly enhance or decrease this efficiency. The compounds showed strong adsorption at metal/electrolyte interfaces, indicating their potential as corrosion inhibitors in industrial applications (Mishra et al., 2018).
Crystal Structure Analysis
The crystal structure of related nitrophenyl benzamide compounds has been characterized, revealing detailed insights into their molecular arrangements. For example, 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed to understand its orthorhombic crystalline form, providing foundational knowledge for materials science and engineering applications by elucidating how molecular structure influences physical properties (Saeed, Hussain, & Flörke, 2008).
Antimicrobial and Antiproliferative Activities
Further research into N-substituted phenyl benzamides has uncovered their potential in antimicrobial and antiproliferative applications. These studies focused on in vitro assessments against various bacterial and fungal strains, as well as cancer cell lines, highlighting the broad spectrum of biological activities that these compounds possess. The findings suggest avenues for the development of new therapeutic agents based on structural modifications of the benzamide backbone (Kumar et al., 2012).
Material Science and Sensing Applications
In material science, benzamide derivatives have been explored for their utility in developing fluorescence sensors. This research avenue investigates how these compounds can be applied in detecting biomarkers or environmental pollutants, leveraging their chemical properties for sensing technologies. For instance, a zinc-based metal-organic framework (MOF) incorporating a benzamide ligand showed high efficiency and sensitivity as a fluorescence sensing material for nitrotyrosine, a biomarker of oxidative stress, demonstrating the compound's potential in biomedical diagnostics and environmental monitoring (Geng et al., 2022).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of study .
Propiedades
IUPAC Name |
3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-9-1-2-10-20(17)15-7-4-6-14(12-15)19-18(23)13-5-3-8-16(11-13)21(24)25/h3-8,11-12H,1-2,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIRYNGOFUIWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)


![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)


![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)




amino}ethyl)acetamide](/img/structure/B2517928.png)